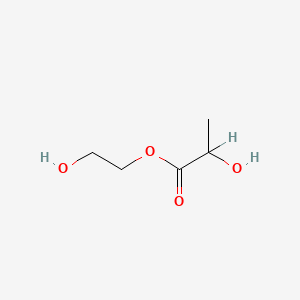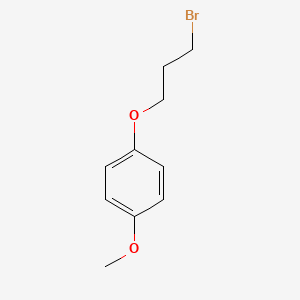
1-(3-Bromopropoxy)-4-methoxybenzene
Vue d'ensemble
Description
The description of an organic compound like “1-(3-Bromopropoxy)-4-methoxybenzene” would typically include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be part of its description.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used, and the mechanism of each reaction.Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) can be used to study the compound’s thermal properties.Applications De Recherche Scientifique
1. Synthesis and Crystal Structure of Chalcone Derivatives
- Summary of Application : Chalcones are natural organic compounds found in plants with applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry . Various derivatives of chalcones have shown promise in pharmaceutical applications . In this study, five chalcone derivatives were synthesized and characterized .
- Methods of Application : The crystalline structures of two compounds were characterized by X-ray crystal diffraction . Two of the compounds have the ability to inhibit α-glucosidase, and two different compounds have the ability to promote α-glucosidase .
- Results or Outcomes : Among the five compounds, 1 and 2 showed inhibitory activity on α-glucosidase, but 4 and 5 increased the activity of α-glucosidase .
2. 1-Bromo-3-(3-bromopropoxy)propane
- Summary of Application : 1-Bromo-3-(3-bromopropoxy)propane is a useful research chemical . It can be used for a variety of research applications .
3. Solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene
- Summary of Application : 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate .
- Methods of Application : The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions were measured .
4. Solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene
- Summary of Application : 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate . It can be also used as an intermediate in the synthesis of potassium channel blockers , non-imidazole histamine H (3) receptor ligands , antitumor agents , and hepatitis C virus entry inhibitors .
- Methods of Application : The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system .
- Results or Outcomes : The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models . The calculated solubilities showed good agreement with the experimental data .
5. (3-Bromopropoxy)-tert-butyldimethylsilane
- Summary of Application : (3-Bromopropoxy)-tert-butyldimethylsilane is a useful research chemical . It can be used for a variety of research applications .
6. 1-(3-Bromopropoxy)-4-chlorobenzene
- Summary of Application : 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate , a broad-spectrum antifungal agent with strong antifungal activity . It can also be used as an intermediate in the synthesis of potassium channel blockers , non-imidazole histamine H (3) receptor ligands , antitumor agents , and hepatitis C virus entry inhibitors .
- Methods of Application : The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
- Results or Outcomes : The calculated solubilities showed good agreement with the experimental data . The root-mean-square deviations of the modified Apelblat model were lower than those of the Buchowski–Ksiazaczak λh model . This study provided valuable data for the purification of 1-(3-bromopropoxy)-4-chlorobenzene by crystallization .
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity).
Orientations Futures
Future directions could involve further studies on the compound’s synthesis, its reactions, its mechanism of action, and its safety. This could also involve developing new synthetic methods, discovering new reactions, finding new biological targets, or improving the compound’s safety profile.
Please note that the above is a general description of how these analyses are typically conducted, and the specific details can vary depending on the compound and the available resources. For a specific compound like “1-(3-Bromopropoxy)-4-methoxybenzene”, you would need to consult the relevant scientific literature or conduct experimental studies.
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXODLTOAZUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284604 | |
| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-methoxybenzene | |
CAS RN |
6267-37-4 | |
| Record name | 6267-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



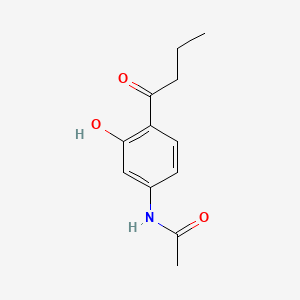

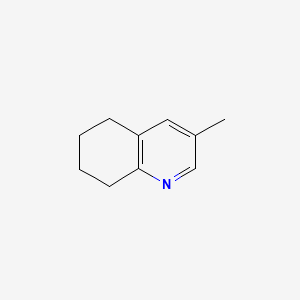
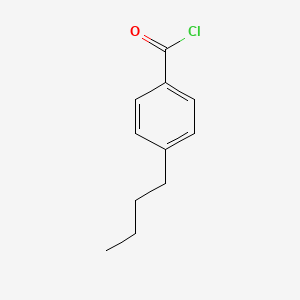
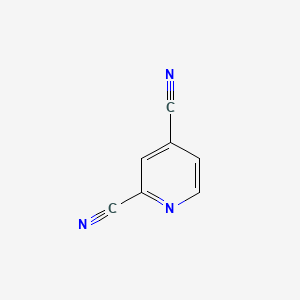
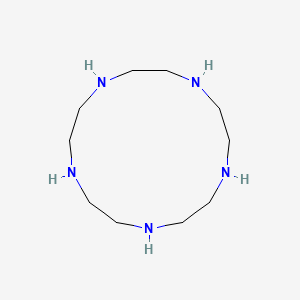
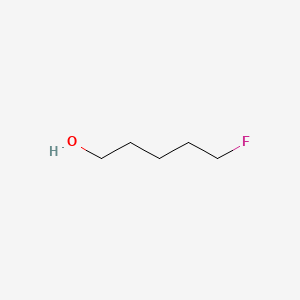
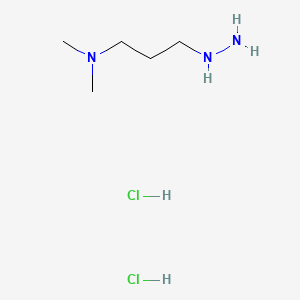
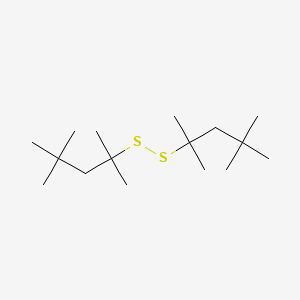
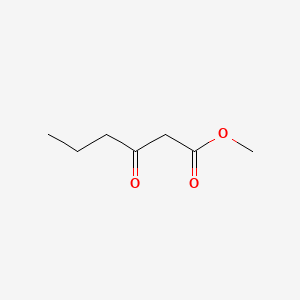
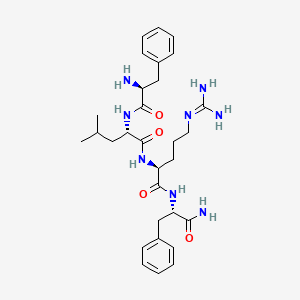
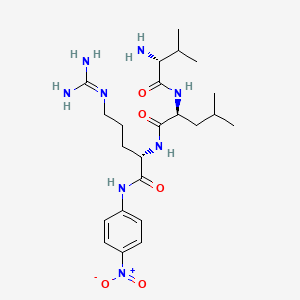
![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)
